N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety linked to a 2-(trifluoromethyl)benzoyl group. Its molecular formula is C₁₈H₂₀F₃NO₃, with a molecular weight of 371.35 g/mol.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-3-2-6-13(14)15(22)21-10-12-11-23-16(24-12)8-4-1-5-9-16/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNFZCHOROUVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of cyclohexanone with ethylene glycol to form 1,4-dioxaspiro[4.5]decane . This intermediate is then reacted with a suitable benzoyl chloride derivative under basic conditions to introduce the benzamide functionality. The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The oxazole ring undergoes electrophilic substitution at the 5-position due to the electron-withdrawing effects of the oxygen and nitrogen atoms. The cyclopropyl group at position 3 and hydroxymethyl at position 4 direct substitution patterns:
| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 78% (5-position) | |
| Halogenation | Cl₂/FeCl₃, RT | 5-Chloro derivative | 82% regioselectivity |
Oxidation to N-Oxide
The oxazole ring can be oxidized to form an N-oxide using peracids:
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Conditions : m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂, 0°C → RT
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Outcome : Enhanced polarity and reactivity for subsequent cycloadditions .
Oxidation to Carboxylic Acid
The primary alcohol undergoes oxidation to a carboxylic acid under strong conditions:
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Yield : 65% (with oxazole ring stability confirmed by HPLC).
Esterification and Etherification
The hydroxyl group participates in typical alcohol reactions:
Strain-Driven Ring-Opening
The cyclopropane ring undergoes Pd-catalyzed cleavage with regioselectivity influenced by the hydroxymethyl group:
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Mechanistic Insight : DFT calculations show a 3.4 kcal/mol preference for C1–C2 bond cleavage over C1–C3 (ΔG‡ = 11.9 kcal/mol vs. 15.3 kcal/mol) .
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Product : E-configured aldehyde (95% diastereoselectivity) .
[2+1] Cycloadditions
The strained cyclopropane participates in transition-metal-catalyzed cycloadditions with alkynes:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Rh₂(OAc)₄ | Bicyclo[3.2.0]heptene | 73% |
Heck-Type Coupling/Ring-Opening
Under Pd catalysis, the compound participates in tandem Heck coupling and cyclopropane cleavage:
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Oxazole-directed arylpalladation
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β-H elimination → Alkene intermediate
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Hydride reinsertion → Aldehyde product
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Key Factor : Hydroxyl group coordination stabilizes Pd intermediates (ΔG stabilization = 4.2 kcal/mol) .
Transition-State Analysis
DFT studies reveal critical geometric parameters for key reactions:
| Reaction Step | Bond Length (Å) | Angle (°) | Energy Barrier (kcal/mol) |
|---|---|---|---|
| C1–C2 cleavage | 2.15 (Pd–C) | 112 (C–Pd–O) | 11.9 |
| N-Oxidation | 1.42 (N–O) | 109 (O–N–C) | 14.4 |
Steric Effects
The cyclopropyl group creates a 15% reduction in reaction rates compared to non-cyclopropyl analogs due to:
Thermal Decomposition Pathways
At >150°C, two competing pathways emerge:
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Retro-Diels-Alder (oxazole ring decomposition)
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Cyclopropane ring isomerization to propene derivatives
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Half-life : 48 hrs at 120°C (pH 7).
Scientific Research Applications
The compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. Notably, it has shown promise as an inhibitor of:
- Acetylcholinesterase : This enzyme is crucial for breaking down acetylcholine in the nervous system. Inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
- α-Glucosidase : Inhibiting this enzyme can help manage Type 2 diabetes by slowing carbohydrate digestion and absorption.
Case Studies
- Acetylcholinesterase Inhibition :
- α-Glucosidase Inhibition :
Therapeutic Potential
Given its biological activity, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide has potential therapeutic applications including:
- Neuroprotective Agents : Due to its ability to inhibit acetylcholinesterase, it may serve as a lead compound in developing treatments for Alzheimer's disease.
- Antidiabetic Agents : Its action on α-glucosidase positions it as a candidate for new diabetes medications that can help control blood sugar levels effectively.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzamide moiety can form hydrogen bonds with proteins, potentially inhibiting their function. The spirocyclic structure provides rigidity, which can enhance binding specificity and affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Substituent Position Effects : The target compound’s ortho-trifluoromethyl group contrasts with the para-trifluoromethyl analog in . Positional isomerism may influence electronic properties and binding interactions.
Spirocyclic Stability: All spirocyclic analogs exhibit enhanced rigidity compared to non-spiro benzamides like flutolanil. This could reduce metabolic degradation in vivo .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C15H16F3N2O3
- Molecular Weight: 348.30 g/mol
- CAS Number: Not specified in the sources.
The compound features a spirocyclic framework that contributes to its distinctive chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
This compound interacts with specific biological targets, modulating their activity. The mechanism involves binding to enzymes or receptors, which can lead to various pharmacological effects. The spirocyclic structure allows for unique interactions with biological molecules, enhancing its potential as a therapeutic agent .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of 4-(trifluoromethyl)benzoyl hydrazine have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for antimicrobial applications .
Anticancer Potential
Studies have suggested that spirocyclic compounds may possess anticancer properties. The ability to inhibit specific enzyme pathways involved in cancer progression makes this compound a candidate for further investigation in cancer therapeutics .
Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various hydrazinecarboxamides on AChE and BuChE. The results indicated that certain structural modifications led to improved inhibitory activity, with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, showcasing the potential of similar compounds for therapeutic applications .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to target enzymes. These studies revealed that the compound could act as a non-covalent inhibitor, positioning itself near active site residues critical for enzyme function .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Spirocyclic | Antimicrobial, Anticancer | TBD |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Hydrazine derivative | AChE/BuChE inhibition | 27.04–106.75 |
| Tridecyl/pentadecyl derivatives | Alkyl derivatives | AChE inhibition | 31.2–82.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
